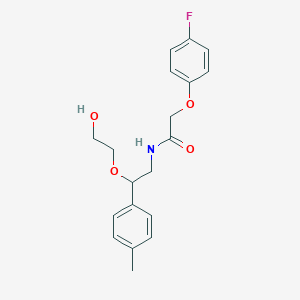
2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide has also been shown to modulate the activity of ion channels and receptors involved in pain processing, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide can effectively reduce pain and inflammation in various animal models, without causing significant side effects. It has also been shown to exhibit antioxidant and neuroprotective properties, suggesting its potential applications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide is a highly potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, its high lipophilicity and low solubility in water can pose challenges in terms of formulation and administration in lab experiments.
Future Directions
There are several potential future directions for research on 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide. One area of interest is the development of 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide-based drugs for the treatment of pain and inflammation, as well as neurodegenerative disorders. Another potential direction is the investigation of 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide's effects on other biological processes, such as angiogenesis and tumor growth. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide involves the reaction of 4-fluorophenol with p-tolylacetic acid, followed by the addition of 2-(2-hydroxyethoxy)ethylamine. The resulting product is then purified using column chromatography to obtain 2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide in a high yield and purity.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-14-2-4-15(5-3-14)18(24-11-10-22)12-21-19(23)13-25-17-8-6-16(20)7-9-17/h2-9,18,22H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVATAHTMXUXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


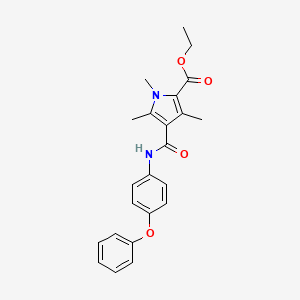
![Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate](/img/structure/B2645016.png)
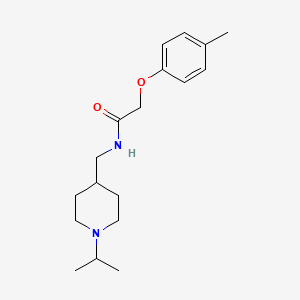
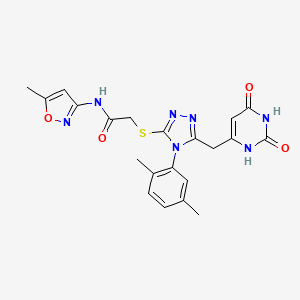

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine](/img/structure/B2645024.png)
![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)


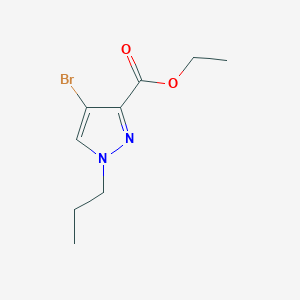

![3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide](/img/structure/B2645033.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2645034.png)